molecular formula C9H14O2 B1312939 3,4-Dimethyl-cyclohex-3-enecarboxylic acid CAS No. 23182-07-2

3,4-Dimethyl-cyclohex-3-enecarboxylic acid

Cat. No. B1312939
CAS RN: 23182-07-2
M. Wt: 154.21 g/mol
InChI Key: RKHBXKQTJHREJG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,4-Dimethyl-cyclohex-3-enecarboxylic acid involves a dehydro-aromatization reaction using sulfuric acid as a cost-effective and efficient oxidant . This reaction simplifies the synthesis of terephthalic acid (TA), an important aromatic monomer precursor, from biomass-derived isoprene and acrylic acid .


Molecular Structure Analysis

The molecular formula of 3,4-Dimethyl-cyclohex-3-enecarboxylic acid is C9H14O2 . The molecular weight is 154.21 g/mol . The structure can be represented by the SMILES notation: CC1=C(CC(CC1)C(=O)O)C .


Chemical Reactions Analysis

The primary chemical reaction associated with 3,4-Dimethyl-cyclohex-3-enecarboxylic acid is dehydro-aromatization . This reaction involves the removal of hydrogen from six-membered alicyclic compounds to form aromatic molecules under mild reaction conditions .

Scientific Research Applications

Chemical Synthesis and Molecular Structure

  • Cyclization Reactions : Studies have explored the cyclization reactions involving derivatives of cyclohex-2-enecarboxylate, demonstrating their utility in creating complex molecular structures (Hawkes, Utley, & Yates, 1976).
  • Molecular Structure Analysis : Investigations into the molecular and crystal structures of compounds related to 3,4-Dimethyl-cyclohex-3-enecarboxylic acid provide insights into their spatial arrangement and potential applications in materials science (Okada, Nakatsu, & Shimada, 1971).

Organic Synthesis and Catalysis

  • Synthesis of Heterocyclic Compounds : Research has demonstrated the synthesis of various heterocyclic compounds using derivatives of cyclohex-2-enecarboxylate, which are valuable in pharmaceutical and material sciences (Majumdar & Samanta, 2002).
  • Catalysis in Organic Reactions : Studies have shown that cyclohex-2-enecarboxylate derivatives can be used in catalytic reactions to produce important organic compounds, which have applications in drug synthesis and other areas of chemistry (Bilyard & Garratt, 1981).

Biocatalysis and Enzymatic Reactions

  • Enzymatic Desymmetrization : The enzymatic desymmetrization of dimethyl cyclohex-4-ene-cis-1,2-dicarboxylate has been explored, highlighting the potential for creating biologically active molecules through biocatalysis (Meissner et al., 2018).

Photovoltaics and Material Science

  • Use in Dye-Sensitized Solar Cells : Research into iridium complexes with cyclohexenone derivatives, closely related to 3,4-Dimethyl-cyclohex-3-enecarboxylic acid, has shown potential applications in the development of dye-sensitized solar cells (Wang et al., 2013).

properties

IUPAC Name

3,4-dimethylcyclohex-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-6-3-4-8(9(10)11)5-7(6)2/h8H,3-5H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKHBXKQTJHREJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(CC1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90466439
Record name 3,4-Dimethyl-cyclohex-3-enecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethyl-cyclohex-3-enecarboxylic acid

CAS RN

23182-07-2
Record name 3,4-Dimethyl-cyclohex-3-enecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,3-Dimethylbuta-1,3-diene (2 equiv.) and acrylic acid (1 equiv.) were combined in the presence of 2-bromophenyl boronic acid (0.2 equiv.) and water (0.1 equiv.) in DCM at room temperature for 28 hours. The product, 3,4-dimethylcyclohex-3-enecarboxylic acid, was isolated in 76% yield. When the reaction was repeated without the addition of water, the yield was 90%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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